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molecular formula C9H8N2O2 B3144062 2-(2-Methyl-4-nitrophenyl)acetonitrile CAS No. 543683-45-0

2-(2-Methyl-4-nitrophenyl)acetonitrile

Cat. No. B3144062
M. Wt: 176.17 g/mol
InChI Key: OUQQDRKIUQLOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06686363B2

Procedure details

A mixture of (2-methyl-4-nitrophenyl)acetonitrile (100 mg), benzyltriethylammonium chloride (129 mg), dibromoethane (73.4 μL) and 50% sodium hydroxide solution was heated at 70° C. for 1 hour. After quenching the reaction by the addition of concentrated hydrochloric acid at 0° C., and the mixture was extracted with ethyl acetate. The organic extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered, and then concentrated in vacuo. Flash chromatography (silica, hexane:ethyl acetate=2:1) of the residue gave 1-(2-Methyl-4-nitrophenyl)cyclopropane-1-carbonitrile (92.1 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
73.4 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
129 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH2:11][C:12]#[N:13].Br[CH:15](Br)[CH3:16].[OH-].[Na+].Cl>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]1([C:12]#[N:13])[CH2:16][CH2:15]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])CC#N
Name
Quantity
73.4 μL
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
129 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenching
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 92.1 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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